molecular formula C17H18N4O2 B2744884 N-(cyclopropylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1190022-08-2

N-(cyclopropylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No. B2744884
M. Wt: 310.357
InChI Key: SMCAKYOTEJSNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(cyclopropylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide” is a fascinating chemical compound used in scientific research1. Its unique structure holds potential in various applications, including drug discovery and development, molecular biology studies, and organic synthesis1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized through reactions involving ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide2.



Molecular Structure Analysis

The molecular structure of this compound is unique and complex, contributing to its potential in various applications. However, specific details about its molecular structure are not available in the retrieved data.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the retrieved data. However, similar compounds have been transformed into a variety of derivatives via their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives2.



Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound are not available in the retrieved data.


Safety And Hazards

The safety and hazards associated with this compound are not specified in the retrieved data.


Future Directions

This compound’s unique structure holds potential in various applications, including drug discovery and development, molecular biology studies, and organic synthesis1. Its future directions could involve further research in these areas.


Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

N-(cyclopropylmethyl)-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-10-2-5-13-12(6-10)15-16(20-13)17(23)21(9-19-15)8-14(22)18-7-11-3-4-11/h2,5-6,9,11,20H,3-4,7-8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCAKYOTEJSNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

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